molecular formula C8H6F3N3 B1445299 3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine CAS No. 1186501-73-4

3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine

Cat. No. B1445299
CAS RN: 1186501-73-4
M. Wt: 201.15 g/mol
InChI Key: HPOJMMBIENNOOO-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine derivatives, which “3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine” seems to be a part of, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines are diverse and depend on the specific compound and reaction conditions .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Agrochemical Industry Applications

3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine: derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The trifluoromethylpyridine (TFMP) moiety, in particular, is valued for its role in the synthesis of compounds that protect crops from pests. For instance, fluazifop-butyl, a TFMP derivative, was the first to be introduced to the market, and since then, over 20 new TFMP-containing agrochemicals have been named .

Pharmaceutical Industry Applications

In the pharmaceutical sector, several TFMP derivatives have been approved for use, and many more are undergoing clinical trials. The unique physicochemical properties imparted by the fluorine atom, combined with the characteristics of the pyridine moiety, contribute to the biological activities of these compounds .

Synthesis of Chemical Intermediates

TFMP derivatives are also crucial in the synthesis of chemical intermediates. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine is a highly demanded intermediate used for creating several crop-protection products. The demand for such intermediates underscores the importance of TFMP derivatives in the synthesis of a wide range of agrochemicals .

Vapor-Phase Reaction Applications

The TFMP moiety is involved in vapor-phase reactions, which are essential in the synthesis of various organic compounds. These reactions often yield superior results compared to other methods and can proceed under less stringent conditions, making them suitable for scaling up for industrial applications .

Novel Applications in Discovery Chemistry

The inclusion of fluorine in organic compounds has led to significant advances in discovery chemistry. The TFMP derivatives are expected to uncover many novel applications due to their unique properties, which can lead to the development of new functional materials and other innovative products .

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-3-14-7-5(6)1-4(12)2-13-7/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOJMMBIENNOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218188
Record name 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine

CAS RN

1186501-73-4
Record name 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186501-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tin chloride dihydrate (4.0 g) was added to 5-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (0.58 g) in ethyl acetate (50 mL). The resulting solution was refluxed for 3 hours. The cooled solution was treated with dilute aqueous sodium bicarbonate. The resulting slurry was filtered through celite, and the filter cake was washed with ethyl acetate. The layers were separated. The organic layer was washed with brine, dried over magnesium sulfate, filtered, and evaporated to provide 5-amino-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (320 mg, 63%) as a solid.
Name
Tin chloride dihydrate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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